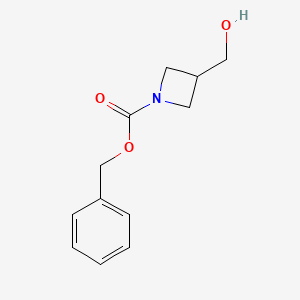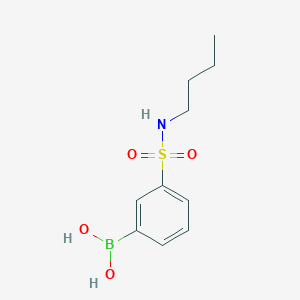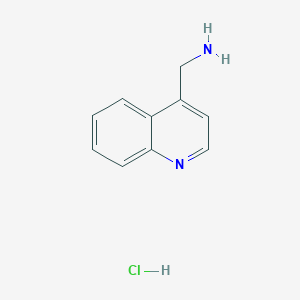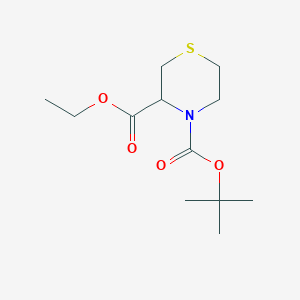
4-(Aminometil)-1-etilpirrolidin-2-ona
Descripción general
Descripción
The compound “4-(Aminomethyl)-1-ethylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a type of lactam (a cyclic amide). The “4-(Aminomethyl)” and “1-ethyl” parts suggest that it has an ethyl group and an aminomethyl group attached to the pyrrolidin-2-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolidin-2-one ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. The ethyl group would be attached to one of the carbon atoms, and the aminomethyl group would be attached to another .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carbonyl group and the potentially basic nitrogen atom in this compound might suggest that it has some degree of solubility in water .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Isatina
“4-(Aminometil)-1-etilpirrolidin-2-ona” juega un papel crucial en la síntesis de derivados de isatina, que son significativos en la industria farmacéutica. Estos derivados exhiben una amplia gama de actividades biológicas, incluidas propiedades antibacterianas, antifúngicas y antivirales . El compuesto se puede utilizar para crear aldehídos aromáticos sustituidos, que son intermediarios clave en la síntesis de estas moléculas biológicamente activas.
Aplicaciones Antifibrinolíticas
Como un derivado de aminoácido no natural, este compuesto tiene aplicaciones potenciales como un agente antifibrinolítico de tipo 2 . Los antifibrinolíticos se utilizan para reducir el sangrado en diversas condiciones médicas y cirugías al inhibir la descomposición de los coágulos de fibrina.
Intermediarios Farmacéuticos
El compuesto también es útil como intermediario en la industria farmacéutica. Puede estar involucrado en la síntesis de varios agentes farmacéuticos, particularmente aquellos que requieren grupos funcionales aminometil como parte de su estructura .
Investigación Bioquímica
En la investigación bioquímica, “this compound” se puede utilizar para estudiar la inhibición enzimática, como la inhibición de la ureasa y la α-glucosidasa. Esto es importante para comprender y tratar afecciones como la diabetes y ciertas infecciones .
Actividad Antioxidante
Este compuesto también puede servir como precursor en la síntesis de antioxidantes. Los antioxidantes son cruciales para combatir el estrés oxidativo, que está implicado en diversas enfermedades, incluidas la diabetes y los trastornos neurodegenerativos .
Investigación Anti-VIH
Se ha informado que el compuesto contribuye a la síntesis de derivados con actividad anti-VIH. Esto incluye la inhibición de enzimas críticas para el ciclo de vida del VIH, como la transcriptasa inversa .
Propiedades Anticancerígenas
Existe la posibilidad de que “this compound” se utilice en el desarrollo de agentes anticancerígenos. Puede ser un precursor de compuestos que muestran actividad citotóxica contra las células tumorales .
Tratamiento de Úlceras Gástricas
El compuesto podría estar involucrado en la síntesis de tratamientos para úlceras gástricas. Puede conducir a la creación de compuestos que ayudan en la patogénesis de las úlceras pépticas al actuar como intermediarios en la síntesis de omeprazol y compuestos relacionados .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propiedades
IUPAC Name |
4-(aminomethyl)-1-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQMMMEYZCTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672371 | |
| Record name | 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-31-7 | |
| Record name | 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)

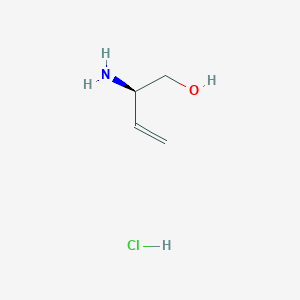

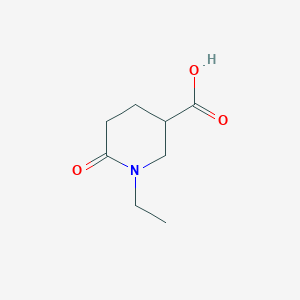

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)
